molecular formula C11H9ClN4O2 B8400014 2-[(6-Chloro)pyrimidin-4-ylamino]-1-methyl-4-nitrobenzene

2-[(6-Chloro)pyrimidin-4-ylamino]-1-methyl-4-nitrobenzene

Cat. No.: B8400014
M. Wt: 264.67 g/mol
InChI Key: AVFISQHPONWZKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-Chloro)pyrimidin-4-ylamino]-1-methyl-4-nitrobenzene is a useful research compound. Its molecular formula is C11H9ClN4O2 and its molecular weight is 264.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9ClN4O2

Molecular Weight

264.67 g/mol

IUPAC Name

6-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-4-amine

InChI

InChI=1S/C11H9ClN4O2/c1-7-2-3-8(16(17)18)4-9(7)15-11-5-10(12)13-6-14-11/h2-6H,1H3,(H,13,14,15)

InChI Key

AVFISQHPONWZKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=CC(=NC=N2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2.64 g of 2-methyl-5-nitroaniline and 10.33 g of 4,6-dichloropyrimidine were stirred with heating at 110° C. for 16 hours. After air cooling, the reaction solution was dissolved in methanol. An aqueous saturated sodium hydrogen carbonate solution and ethyl acetate were added to separate the aqueous layer. The aqueous layer was further subjected to extraction with ethyl acetate twice. The organic layers were combined and dried over anhydrous magnesium sulfate, and then the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography to obtain a crude product. The crude product was washed with diisopropyl ether to obtain 3.61 g of the objective compound as yellow crystals.
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Synthesis routes and methods II

Procedure details

4,6-Dichloropyrimidine (5.37 g, 36.0 mmol) and 2-methyl-5-nitroaniline (5.48 g, 36.0 mmol) are heated in n-butanol (58 mL) with diisopropylethylamine (4.66 g, 36 mmol) for 3 days at 110° C. The mixture is evaporated and the product is purified by standard methods.
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4.66 g
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58 mL
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